molecular formula C10H12BrClMgO B14895525 (2-t-Butoxy-5-chlorophenyl)magnesium bromide

(2-t-Butoxy-5-chlorophenyl)magnesium bromide

Cat. No.: B14895525
M. Wt: 287.86 g/mol
InChI Key: IBTOEOGNCLNVCH-UHFFFAOYSA-M
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Description

(2-tert-butoxy-5-chlorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butoxy-5-chlorophenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-5-chlorobromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of (2-tert-butoxy-5-chlorophenyl)magnesium bromide follows similar principles but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors equipped with efficient stirring and temperature control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butoxy-5-chlorophenyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in halogen-metal exchange reactions.

    Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF at low temperatures.

    Substitution Reactions: Often carried out with halogenated compounds under inert conditions.

    Coupling Reactions: Utilizes palladium or nickel catalysts under controlled temperatures.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: Resulting from halogen-metal exchange reactions.

    Biaryl Compounds: Produced through cross-coupling reactions.

Scientific Research Applications

(2-tert-butoxy-5-chlorophenyl)magnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-tert-butoxy-5-chlorophenyl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups in aldehydes, ketones, and esters, and the pathways involve nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the tert-butoxy and chloro substituents.

    (2-Methoxyphenyl)magnesium Bromide: Similar structure but with a methoxy group instead of tert-butoxy.

    (2-Chlorophenyl)magnesium Bromide: Lacks the tert-butoxy group, making it less sterically hindered.

Uniqueness

(2-tert-butoxy-5-chlorophenyl)magnesium bromide is unique due to the presence of both tert-butoxy and chloro substituents, which can influence its reactivity and selectivity in chemical reactions. The tert-butoxy group provides steric hindrance, which can affect the approach of reactants, while the chloro group can participate in additional substitution reactions.

Properties

Molecular Formula

C10H12BrClMgO

Molecular Weight

287.86 g/mol

IUPAC Name

magnesium;1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide

InChI

InChI=1S/C10H12ClO.BrH.Mg/c1-10(2,3)12-9-6-4-8(11)5-7-9;;/h4-6H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

IBTOEOGNCLNVCH-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-]

Origin of Product

United States

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